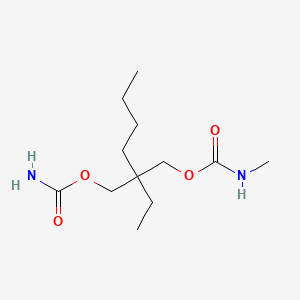
2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of both carbamate and methylcarbamate functional groups attached to a 2-butyl-2-ethyl-1,3-propanediol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate typically involves the reaction of 2-Butyl-2-ethyl-1,3-propanediol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
2-Butyl-2-ethyl-1,3-propanediol+Methyl isocyanate→2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst presence, are carefully controlled to maximize the production rate and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl groups on the 2-Butyl-2-ethyl-1,3-propanediol backbone.
Reduction: Reduction reactions may target the carbamate or methylcarbamate groups, leading to the formation of corresponding amines.
Substitution: The compound can participate in substitution reactions, where the carbamate or methylcarbamate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted carbamates.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of polyesters and polyurethanes.
- Acts as a precursor in the preparation of various organic compounds.
Biology:
- Investigated for its potential use as a pharmaceutical intermediate.
- Studied for its biological activity and potential therapeutic applications.
Medicine:
- Explored for its potential use in drug formulation and delivery systems.
- Evaluated for its pharmacological properties and efficacy in treating certain conditions.
Industry:
- Utilized in the production of coatings, adhesives, and sealants.
- Employed in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate and methylcarbamate groups can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic or industrial benefits.
Comparaison Avec Des Composés Similaires
2-Butyl-2-ethyl-1,3-propanediol: Shares the same backbone but lacks the carbamate and methylcarbamate groups.
2-Butyl-2-ethyl-1,3-propanediol carbamate: Contains only the carbamate group.
2-Butyl-2-ethyl-1,3-propanediol methylcarbamate: Contains only the methylcarbamate group.
Uniqueness: 2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate is unique due to the presence of both carbamate and methylcarbamate groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds with only one of these functional groups.
Propriétés
Numéro CAS |
25385-23-3 |
|---|---|
Formule moléculaire |
C12H24N2O4 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-2-ethylhexyl] N-methylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-4-6-7-12(5-2,8-17-10(13)15)9-18-11(16)14-3/h4-9H2,1-3H3,(H2,13,15)(H,14,16) |
Clé InChI |
ATHNPVQWHCXXBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(COC(=O)N)COC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



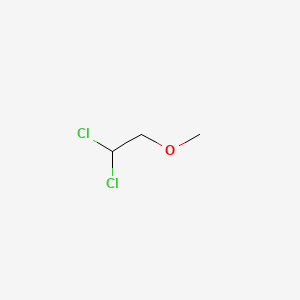
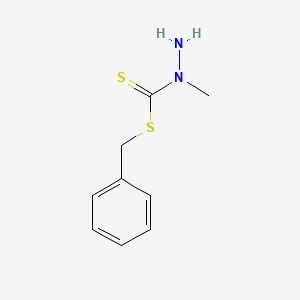
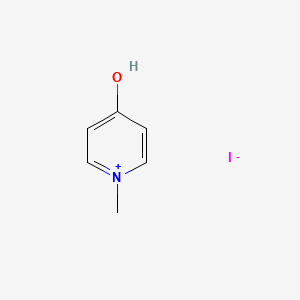
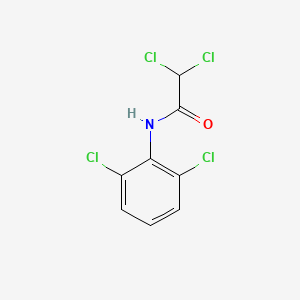

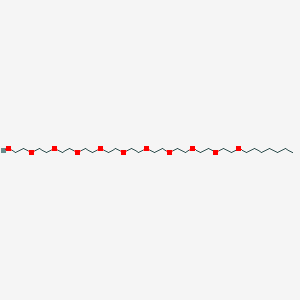
![1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate](/img/structure/B14696929.png)
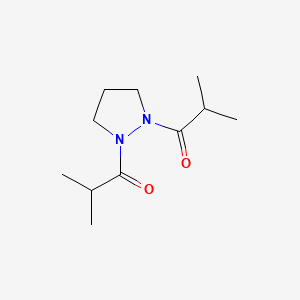


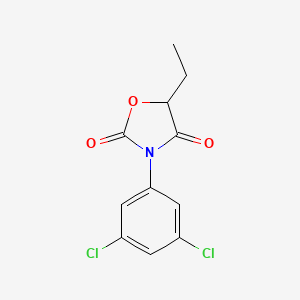

![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)
